(Rac)-Tovinontrine

PDE9 inhibition Enzymatic assay IC50 comparison

Sickle cell and β-thalassemia researchers frequently encounter confounding off-target PDE engagement when using less selective inhibitors. (Rac)-Tovinontrine (IMR-687) resolves this with validated PDE9 potency and a well-characterized selectivity window. • PDE9A1 IC50 8.19 nM, PDE9A2 IC50 9.99 nM; >800-fold selectivity over PDE1A3, PDE1B, PDE1C, and PDE5A2. • HbSS-Townes mouse model: 30 mg/kg/day p.o. increased HbF+ F-cells >3-fold (8.4% to 27.3%) and reduced sickled RBCs 2-fold (56.3% to 24.4%). • Hbb th1/th1 β-thalassemia model: 60 mg/kg/day increased hemoglobin by 1.5 g/dL (p<0.01). • Phase 2 clinical candidate (NCT04474314) with translational relevance. Supplied with ≥98% purity; stored at -20°C; shipped under ambient conditions.

Molecular Formula C21H26N6O2
Molecular Weight 394.5 g/mol
Cat. No. B13439108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Tovinontrine
Molecular FormulaC21H26N6O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
InChIInChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)
InChIKeyGWGNPYYVGANHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Tovinontrine (IMR-687): Core Identity & Procurement


(Rac)-Tovinontrine (also designated IMR-687; CAS: 2062661-53-2) is a synthetic small-molecule phosphodiesterase 9 (PDE9) inhibitor [1]. It exists as an equimolar mixture of enantiomers and is characterized by a molecular formula of C21H26N6O2 (MW: 394.47) [2]. The compound functions by elevating intracellular cyclic guanosine monophosphate (cGMP) levels, with reported in vitro IC50 values of 8.19 nM and 9.99 nM against the PDE9A1 and PDE9A2 isoforms, respectively . Its primary documented research applications center on erythropoiesis modulation and cardiovascular signaling pathways [3].

(Rac)-Tovinontrine vs. Other PDE9 Inhibitors


Within the PDE9 inhibitor class, potency against the primary target varies substantially: while (Rac)-Tovinontrine exhibits IC50 values of 8.19–9.99 nM against PDE9A isoforms , BAY 73-6691 demonstrates an IC50 of 55 nM (human recombinant PDE9) [1], and PF-04447943 (Edelinontrine) shows an IC50 of 12 nM [2]. The selectivity window across off-target PDE families also differs markedly—(Rac)-Tovinontrine demonstrates >800-fold selectivity over PDE1 and PDE5 family members , whereas PF-04447943 reports >78-fold selectivity over the same panel [2]. Furthermore, (Rac)-Tovinontrine is characterized by documented erythroid-lineage pharmacodynamic effects (HbF induction in K562 cells; HbSS-Townes mouse model outcomes) that are not uniformly reported for all PDE9 inhibitors [3]. Substituting with a less potent or less selectively characterized PDE9 inhibitor may confound experimental interpretation of cGMP-mediated pathways, particularly in hematological or cardiovascular models where differential isoform engagement and downstream effector activation are critical.

(Rac)-Tovinontrine: Quantitative Differentiation Evidence


PDE9A Potency vs. PF-04447943

(Rac)-Tovinontrine demonstrates superior inhibitory potency against PDE9A isoforms compared to PF-04447943 in recombinant enzymatic assays. (Rac)-Tovinontrine yields IC50 values of 8.19 nM (PDE9A1) and 9.99 nM (PDE9A2) . PF-04447943, a structurally distinct PDE9 inhibitor developed for cognitive indications, exhibits an IC50 of 12 nM against human recombinant PDE9A [1].

PDE9 inhibition Enzymatic assay IC50 comparison

PDE9A Potency vs. BAY 73-6691

(Rac)-Tovinontrine demonstrates substantially greater inhibitory potency against PDE9A compared to BAY 73-6691. (Rac)-Tovinontrine IC50 values are 8.19 nM (PDE9A1) and 9.99 nM (PDE9A2) . BAY 73-6691, the first reported selective PDE9 inhibitor, exhibits an IC50 of 55 ± 9 nM against human recombinant PDE9 [1].

PDE9 inhibition Enzymatic assay IC50 comparison

PDE Family Selectivity vs. PF-04447943

(Rac)-Tovinontrine exhibits a broader selectivity margin over off-target PDE family members compared to PF-04447943. (Rac)-Tovinontrine demonstrates >800-fold greater potency for PDE9A than for PDE1A3 (IC50 88.4 μM), PDE1B (8.48 μM), PDE1C (12.2 μM), and PDE5A2 (81.9 μM) . PF-04447943 exhibits >78-fold selectivity for PDE9A over other PDE family members (IC50 >1000 nM for PDEs 1-8, 10-11) [1].

PDE selectivity Off-target profiling Kinase selectivity

HbF Induction in Erythroid Cells

(Rac)-Tovinontrine induces fetal hemoglobin (HbF) in erythroid K562 cells in a dose-dependent manner, an effect not uniformly documented for alternative PDE9 inhibitors. Treatment with 0.1–10 μM (Rac)-Tovinontrine for 72 hours increases HbF expression . Comparable HbF induction data in K562 cells is not reported in the primary pharmacological characterization of PF-04447943 or BAY 73-6691, which were developed for CNS indications [1][2].

HbF induction K562 cells Erythropoiesis

HbF Induction & Anti-Sickling in HbSS-Townes Mice

In the HbSS-Townes mouse model of sickle cell disease, (Rac)-Tovinontrine (30 mg/kg/day oral gavage for 30 days) increased the percentage of HbF+ F-cells from 8.4% (vehicle) to 27.3% (treated)—a >3-fold increase—and decreased sickled RBCs from 56.3% (vehicle) to 24.4% (treated)—a 2-fold reduction . PF-04447943 was developed for CNS indications and lacks reported efficacy data in hematological disease models [1].

HbF induction Sickle cell disease HbSS-Townes mice In vivo pharmacology

Hemoglobin & RBC Improvement in β-Thalassemia Mice

In the Hbb th1/th1 mouse model of β-thalassemia, (Rac)-Tovinontrine at 30 or 60 mg/kg/day for 30 days produced statistically significant improvements in anemia markers. Hemoglobin increased by 1.0 g/dL (p<0.05, 30 mg/kg) and 1.5 g/dL (p<0.01, 60 mg/kg) relative to vehicle controls [1]. RBC counts increased from 6.2 × 10⁶ cells/mL (vehicle) to 6.9 × 10⁶ cells/mL (30 mg/kg) and 7.2 × 10⁶ cells/mL (60 mg/kg) (p<0.05) [1].

β-thalassemia Hbb th1/th1 mice Hemoglobin Erythropoiesis

(Rac)-Tovinontrine: Research Application Scenarios


Sickle Cell Disease: HbF Induction & Anti-Sickling

(Rac)-Tovinontrine is the PDE9 inhibitor of choice for sickle cell disease research requiring in vivo validation of HbF induction and anti-sickling efficacy. In HbSS-Townes mice, 30 mg/kg/day oral dosing for 30 days increased HbF+ F-cells >3-fold (8.4% to 27.3%) and reduced sickled RBCs 2-fold (56.3% to 24.4%) . This compound is under investigation in Phase 2 clinical trials (NCT04474314) for sickle cell disease, providing translational relevance for preclinical studies [1].

β-Thalassemia: Anemia Improvement Studies

For β-thalassemia research programs, (Rac)-Tovinontrine provides a PDE9 inhibitor with published dose-dependent efficacy in the Hbb th1/th1 mouse model. At 30 mg/kg/day, hemoglobin increased by 1.0 g/dL (p<0.05); at 60 mg/kg/day, hemoglobin increased by 1.5 g/dL (p<0.01), with corresponding improvements in RBC counts [2]. These quantitative endpoints enable benchmarked experimental designs for evaluating combination therapies or mechanistic studies in β-hemoglobinopathies.

Heart Failure: cGMP-Mediated Cardiac Signaling

(Rac)-Tovinontrine is appropriate for heart failure research focused on PDE9 inhibition in the myocardium, where elevated cGMP signaling is hypothesized to improve cardiac function. The compound is under active Phase 2 clinical investigation for chronic heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF), with NT-proBNP reduction as a primary endpoint [3]. Its selectivity profile (>800-fold over PDE1 and PDE5 families ) is relevant for cardiac studies where off-target PDE5 inhibition (a known mechanism of sildenafil) would confound interpretation.

PDE9 Target Engagement & Selectivity Tool

For fundamental PDE9 enzymology or target engagement studies requiring minimal off-target PDE interference, (Rac)-Tovinontrine offers a favorable profile: IC50 8.19–9.99 nM against PDE9A isoforms combined with >800-fold selectivity over PDE1A3, PDE1B, PDE1C, and PDE5A2 . This potency-selectivity combination permits experimental designs where full PDE9 inhibition can be achieved at concentrations well below thresholds for confounding PDE1 or PDE5 engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Tovinontrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.